NK2 Receptor Micromolar Affinity as the Minimal Dipeptide Pharmacophore: Z-Trp-Phe-NH₂ vs. the Parent Hexapeptide vs. Optimized Antagonist PD 147714
Z-Trp-Phe-NH₂ was established as the minimal dipeptide fragment retaining micromolar NK2 receptor affinity after an alanine scan of the hexapeptide 'minimum fragment' Leu-Met-Gln-Trp-Phe-GlyNH₂ (8c). Each amino acid of 8c was sequentially replaced with alanine, revealing that only the Trp and Phe side chains were essential for binding [1]. The dipeptide Z-Trp-Phe-NH₂ (9a) itself exhibited micromolar affinity for the NK2 receptor, serving as the starting point for structure-affinity optimization that ultimately yielded PD 147714 (19), a selective NK2 antagonist with Ki = 1.4 nM in hamster urinary bladder membranes using [¹²⁵I]-iodohistidyl-NKA (0.1 nM) as radioligand [1]. This represents a >1,000-fold affinity enhancement achievable through systematic modification of the Z-Trp-Phe-NH₂ scaffold, establishing the compound as a privileged starting framework for NK2 antagonist development.
| Evidence Dimension | NK2 receptor binding affinity (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Micromolar affinity (reported as micromolar NK2 receptor dipeptide lead) [1]; IC₅₀ = 5,200 nM (5.2 μM) against golden hamster NK2 receptor using [¹²⁵I]iodohistidyl-NKA radioligand [2] |
| Comparator Or Baseline | Parent hexapeptide Leu-Met-Gln-Trp-Phe-GlyNH₂ (8c): nanomolar affinity. Optimized antagonist PD 147714 (19): Ki = 1.4 nM. Alanine-substituted analogs with Trp or Phe replaced by Ala: loss of binding, confirming Trp-Phe as the essential pharmacophore [1] |
| Quantified Difference | Z-Trp-Phe-NH₂ retains micromolar affinity as a dipeptide vs. full hexapeptide; >1,000-fold affinity gap to optimized antagonist PD 147714 (Ki 1.4 nM) demonstrating the scaffold's optimizability [1] |
| Conditions | Hamster urinary bladder membranes; radioligand: [¹²⁵I]-iodohistidyl-NKA (0.1 nM); BindingDB assay data [2] |
Why This Matters
This compound is the experimentally validated minimal NK2 pharmacophore, making it indispensable for laboratories designing tachykinin receptor ligands or conducting fragment-based lead optimization where the full hexapeptide would be synthetically impractical.
- [1] Boyle S, Guard S, Hodgson J, Horwell DC, Howson W, Hughes J, McKnight A, Martin K, Pritchard MC, Watling KJ. Rational design of high affinity tachykinin NK2 receptor antagonists. Bioorg Med Chem. 1994 Feb;2(2):101-13. doi: 10.1016/s0968-0896(00)82006-4. PMID: 7922121. View Source
- [2] BindingDB. Affinity Data for BDBM50283777 (CHEMBL32248): IC₅₀ 5,200 nM against Substance-K receptor (Golden hamster) using [¹²⁵I]iodohistidyl-NKA (0.1 nM) as radioligand. Curated by ChEMBL. Entry ID 50034794. View Source
